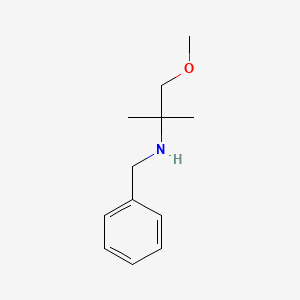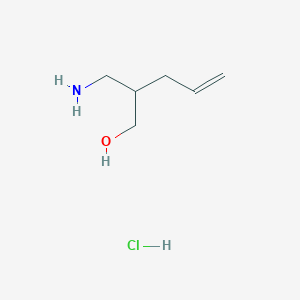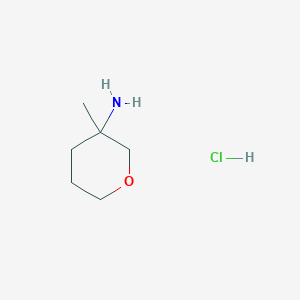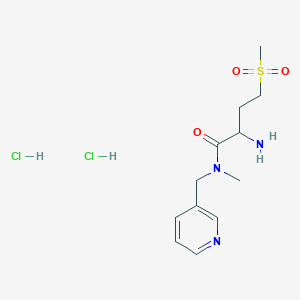
Benzyl(1-methoxy-2-methylpropan-2-yl)amine
Übersicht
Beschreibung
Benzyl(1-methoxy-2-methylpropan-2-yl)amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It has a molecular formula of C12H19NO and a molecular weight of 193.28 g/mol.
Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it is used as a building block in organic synthesis and medicinal chemistry .Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H19NO and a molecular weight of 193.29 . Unfortunately, the search did not yield more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Catalytic Amination Reactions
Benzyl(1-methoxy-2-methylpropan-2-yl)amine is involved in various catalytic amination reactions. A notable application is its use in iron(II) bromide-catalyzed intramolecular C–H bond amination and [1,2]-shift tandem reactions of aryl azides. This process leads to the formation of compounds like 2,3-dimethyl-1H-indole, with potential applications in organic synthesis and drug development (Ren et al., 2015).
Photopolymerization Initiators
This compound has been explored as a photoiniferter in nitroxide-mediated photopolymerization (NMP2). It shows potential for use in advanced polymerization techniques, influencing the photophysical and photochemical properties of the starting materials (Guillaneuf et al., 2010).
Chiral Derivatizing Agents
In the field of stereochemistry, derivatives of this compound have been used as chiral derivatizing agents (CDAs). These agents assist in determining the absolute configuration of chiral substances, which is crucial in the synthesis of enantiomerically pure pharmaceuticals (Pérez-Estrada et al., 2012).
Synthetic Chemistry
In synthetic chemistry, it's used for the preparation of various derivatives and compounds. For instance, it plays a role in the synthesis of N-methoxy-9-methyl-9H-purin-6-amines, which are key intermediates in the synthesis of complex molecules (Roggen & Gundersen, 2008).
Antimicrobial and Anticoccidial Activity
Some derivatives have shown antimicrobial and anticoccidial activities. This suggests potential applications in the development of new antimicrobial agents (Georgiadis, 1976).
Solid Phase Organic Synthesis
It's also used in solid phase organic synthesis as a linker. This application is significant in the efficient synthesis of complex molecules, particularly in drug discovery (Swayze, 1997).
Analgesic Activity
Certain derivatives exhibit analgesic activity, indicating their potential use in pain management and pharmaceutical research (Rádl et al., 2000).
Amination of Alcohols
This compound is involved in the catalytic amination of alcohols, a critical reaction in the chemical industry for producing amines (Bassili & Baiker, 1990).
Anticancer Compound Synthesis
Its derivatives have been synthesized as potential anticancer compounds, showing the compound's relevance in medicinal chemistry (Ghani & Mansour, 2011).
Biological Activity Testing
The compound and its derivatives have been synthesized and tested for biological activity, such as in brine shrimp lethality tests. This highlights its significance in bioactivity screening (Rudyanto et al., 2014).
Antibacterial Activity Against Clostridium difficile
It has been used in the synthesis of compounds with antibacterial activity against Clostridium difficile, an important pathogen in healthcare settings (Eissa et al., 2016).
Sonochemical Generation of Azomethine Ylides
The compound is utilized in sonochemical processes to generate reactive intermediates for the synthesis of complex molecules (Gebert et al., 2003).
Neuroleptic Activity
It has been investigated for neuroleptic activity, with some derivatives showing promising results as potential treatments for psychosis (Iwanami et al., 1981).
Analytical Toxicology
The compound is relevant in the field of analytical toxicology, particularly in the study of novel psychoactive substances (Chapman, 2017).
Pharmaceutical Manufacturing
It's used in pharmaceuticalshift tandem reactions of aryl azides, as outlined in a study by Ren et al. (2015). This process is significant in the synthesis of complex organic compounds, such as 2,3-dimethyl-1H-indole (Ren et al., 2015).
Photopolymerization
In photopolymerization processes, derivatives of this compound have been utilized. Guillaneuf et al. (2010) discuss an alkoxyamine compound bearing a chromophore group directly linked to the aminoxyl function, which is essential for photoiniferter in photopolymerization (Guillaneuf et al., 2010).
Chiral Derivatizing Agents
The compound is also used in the synthesis of chiral derivatizing agents (CDAs). Pérez-Estrada et al. (2012) describe its role in the diastereoselective preparation of enantiomers of 2-methoxy-2-phenylpent-3-ynoic acids, which are then evaluated as CDAs (Pérez-Estrada et al., 2012).
Synthesis of Novel Compounds
Research by Roggen and Gundersen (2008) demonstrates the use of this compound in the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, which are key intermediates for various organic compounds (Roggen & Gundersen, 2008).
Solid Phase Organic Synthesis
The molecule is also relevant in solid phase organic synthesis. Swayze (1997) explored its use in the synthesis of secondary amide-based linkers for solid phase organic synthesis (Swayze, 1997).
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
The pharmacokinetic properties of Benzyl(1-methoxy-2-methylpropan-2-yl)amine, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented. The compound’s tertiary amine structure suggests that it may be well-absorbed and distributed throughout the body. .
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting .
Biochemische Analyse
Biochemical Properties
Benzyl(1-methoxy-2-methylpropan-2-yl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are vital for cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context. For instance, this compound has been found to inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors such as light and temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or improving cellular functions. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level marks the transition from beneficial to harmful effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell . Additionally, this compound can influence the activity of other metabolic enzymes, thereby altering the rates of specific biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, this compound may be transported into cells via membrane transporters and subsequently distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial functions and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Eigenschaften
IUPAC Name |
N-benzyl-1-methoxy-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,10-14-3)13-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMDLDGSAKAOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1377399.png)
![4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377400.png)
![4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377404.png)



![N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B1377410.png)


![1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine hydrochloride](/img/structure/B1377414.png)

